Pirodomast
Overview
Description
Pirodomast is a chemical compound known for its potential antiallergic properties. It is a thromboxane A (TXA2) synthase inhibitor, which means it can inhibit the formation of leukotrienes and thromboxane B2. These properties make it a candidate for treating conditions like asthma and allergic rhinitis .
Preparation Methods
The synthesis of Pirodomast begins with methyl or ethyl 2-phenylamino-3-pyridine carboxylate. This compound is condensed with tert-butyl acetate in the presence of a base such as potassium tert-butoxide to form the 1,8-naphthyridinone ring system. Bromination of this ring system, preferably of its sodium or potassium salt, leads to the formation of 3-bromonaphthyridinone. The bromine is then displaced by amines in hot dimethylformamide (DMF), resulting in a series of zwitterionic naphthyridinones, including this compound. The crude product is purified by chromatography on silica gel using 2,2,2-trifluoroethanol as the eluant .
Chemical Reactions Analysis
Pirodomast undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Common reagents used in these reactions include potassium tert-butoxide, bromine, and various amines. The major products formed from these reactions are different zwitterionic naphthyridinones, including this compound .
Scientific Research Applications
Pirodomast has several scientific research applications:
Chemistry: It is used as a thromboxane A synthase inhibitor in various chemical studies.
Mechanism of Action
Pirodomast exerts its effects by inhibiting thromboxane A synthase, which in turn inhibits the formation of leukotrienes D4, C4, and E4, as well as thromboxane B2. This inhibition reduces bronchospasms and airway hyperresponsiveness in allergic reactions. This compound also inhibits the protein hydrolyzing activity of trypsin in vitro and prevents antigen-induced asthmatic responses in allergic sheep .
Comparison with Similar Compounds
Pirodomast is unique due to its specific inhibition of thromboxane A synthase and its potential antiallergic properties. Similar compounds include:
- Dabigatran ethyl ester hydrochloride
- Eltrombopag
- Menadione
- Naroparcil
- Ozagrel
- Lusutrombopag
- Dabigatran
- Imitrodast
These compounds share some similarities in their mechanisms of action but differ in their specific targets and applications.
Properties
CAS No. |
108310-20-9 |
---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-phenyl-3-pyrrolidin-1-yl-1,8-naphthyridine-2,4-dione |
InChI |
InChI=1S/C18H17N3O2/c22-16-14-9-6-10-19-17(14)21(13-7-2-1-3-8-13)18(23)15(16)20-11-4-5-12-20/h1-3,6-10,15H,4-5,11-12H2 |
InChI Key |
XYPLAQBAOLXYJB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1CCN(C1)C2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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